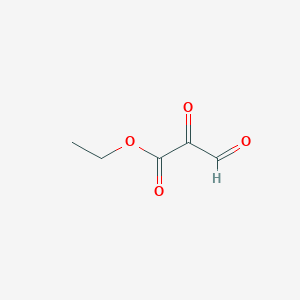
Ethyl 2,3-dioxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,3-dioxopropanoate is an organic compound with the molecular formula C₅H₆O₄. It is an ester derived from the reaction of ethyl alcohol and oxalic acid. This compound is known for its role in various chemical reactions and its applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2,3-dioxopropanoate can be synthesized through the esterification of oxalic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound.
化学反应分析
Types of Reactions: Ethyl 2,3-dioxopropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce oxalic acid and ethanol.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride to yield ethyl glycolate.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Oxalic acid and ethanol.
Reduction: Ethyl glycolate.
Substitution: Depending on the nucleophile, various substituted products can be formed.
科学研究应用
Ethyl 2,3-dioxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound is investigated for its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用机制
Ethyl 2,3-dioxopropanoate can be compared with other esters, such as ethyl acetate and ethyl propanoate. While all these compounds share the ester functional group, this compound is unique due to the presence of two carbonyl groups adjacent to the ester linkage. This structural feature imparts distinct reactivity and properties to this compound, making it valuable in specific chemical and biological applications.
相似化合物的比较
Ethyl acetate: Commonly used as a solvent in various applications.
Ethyl propanoate: Used in the synthesis of fragrances and flavors.
Ethyl 2,3-dioxopropanoate stands out due to its unique structure and reactivity, making it a compound of interest in various fields of research and industry.
属性
分子式 |
C5H6O4 |
|---|---|
分子量 |
130.10 g/mol |
IUPAC 名称 |
ethyl 2,3-dioxopropanoate |
InChI |
InChI=1S/C5H6O4/c1-2-9-5(8)4(7)3-6/h3H,2H2,1H3 |
InChI 键 |
NOILYMFGMYURKI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


dimethylsilane](/img/structure/B13453156.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine](/img/structure/B13453158.png)
![Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate](/img/structure/B13453171.png)

![Imidazo[1,2-b]pyridazin-3-ylboronic acid](/img/structure/B13453180.png)
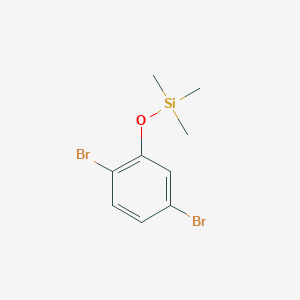
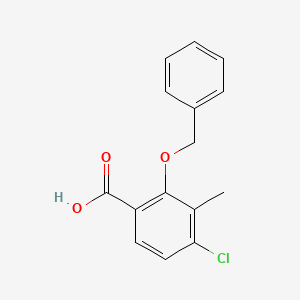

![(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride](/img/structure/B13453201.png)

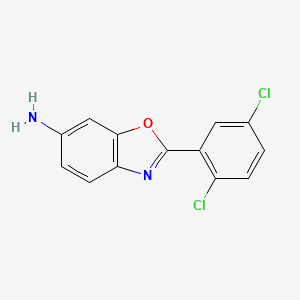
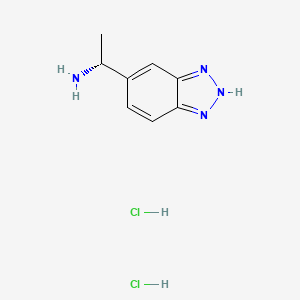
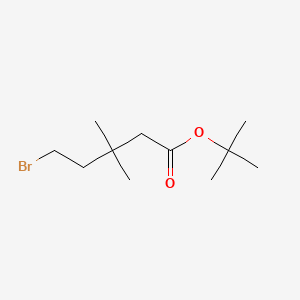
![3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline] hydrochloride](/img/structure/B13453239.png)
